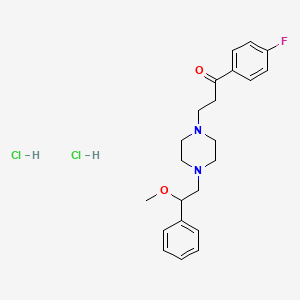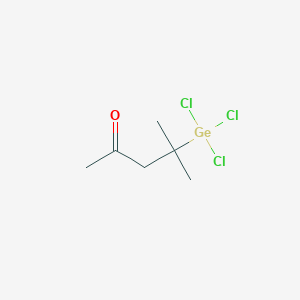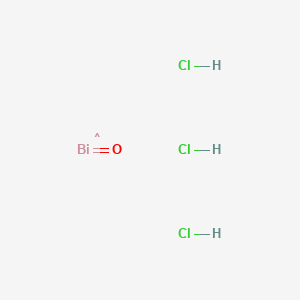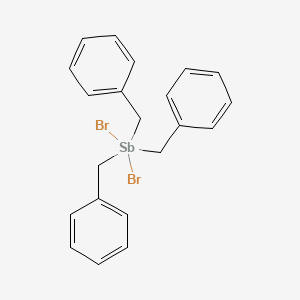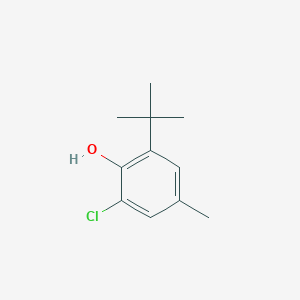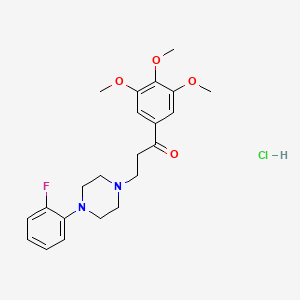
Carbonyl diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonyl diiodide, also known as diiodomethanone, is an organoiodine compound with the chemical formula CI₂O. It is a colorless to pale yellow crystalline solid that is highly reactive and used in various chemical reactions. The compound is known for its unique properties and reactivity, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbonyl diiodide can be synthesized through the reaction of carbon monoxide with iodine in the presence of a catalyst. One common method involves the use of a palladium catalyst to facilitate the reaction between carbon monoxide and iodine at elevated temperatures and pressures. The reaction can be represented as follows:
CO+I2→CI2O
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to its high reactivity and the challenges associated with handling and storage. advancements in chemical engineering and safety protocols have made it possible to produce and utilize this compound on a larger scale for specific applications.
Analyse Des Réactions Chimiques
Types of Reactions: Carbonyl diiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and iodine.
Reduction: It can be reduced to form carbon monoxide and hydrogen iodide.
Substitution: It can participate in substitution reactions where the iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound.
Substitution Reagents: Nucleophiles such as amines or alcohols can react with this compound to form substituted products.
Major Products Formed:
Oxidation: Carbon dioxide (CO₂) and iodine (I₂).
Reduction: Carbon monoxide (CO) and hydrogen iodide (HI).
Substitution: Various substituted carbonyl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Carbonyl diiodide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the introduction of iodine atoms into organic molecules. It is also used in the synthesis of complex organic compounds.
Biology: While its direct applications in biology are limited, it can be used in the synthesis of biologically active molecules.
Medicine: this compound derivatives are being explored for their potential use in pharmaceuticals and as intermediates in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which carbonyl diiodide exerts its effects involves its high reactivity and ability to participate in various chemical reactions. The compound can act as an electrophile, accepting electrons from nucleophiles, leading to the formation of new chemical bonds. Its reactivity is primarily due to the presence of the highly electronegative iodine atoms, which make the carbon atom in the carbonyl group highly electrophilic.
Comparaison Avec Des Composés Similaires
Carbonyl Dichloride (Phosgene): Similar in structure but contains chlorine atoms instead of iodine.
Carbonyl Dibromide: Contains bromine atoms instead of iodine.
Carbonyl Difluoride: Contains fluorine atoms instead of iodine.
Comparison: Carbonyl diiodide is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to its chlorine, bromine, and fluorine analogs. The larger atomic size and lower electronegativity of iodine compared to other halogens result in different reaction mechanisms and products.
Propriétés
Numéro CAS |
13353-01-0 |
|---|---|
Formule moléculaire |
CI2O |
Poids moléculaire |
281.819 g/mol |
Nom IUPAC |
carbonyl diiodide |
InChI |
InChI=1S/CI2O/c2-1(3)4 |
Clé InChI |
RVIQSSNDHKQZHH-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)
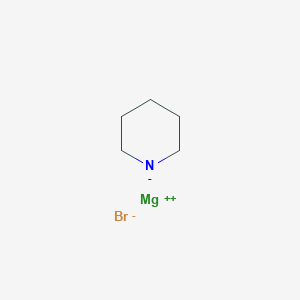
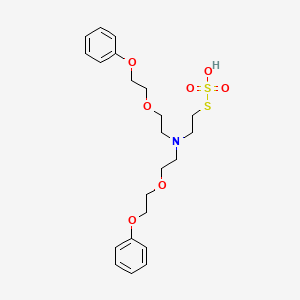
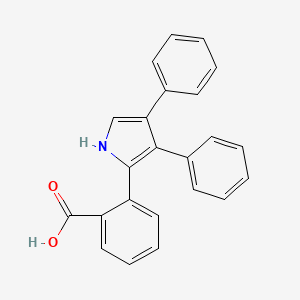
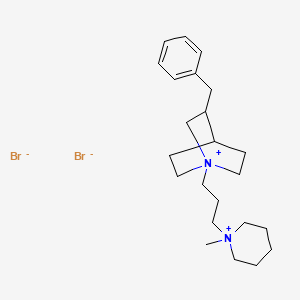
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)

